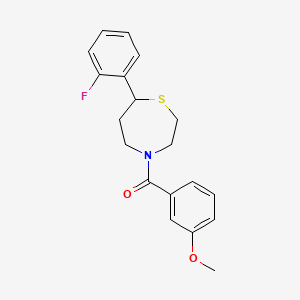
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H20FNO2S and its molecular weight is 345.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxyphenyl)methanone is a synthetic compound that belongs to the class of thiazepanes, characterized by a seven-membered ring containing both sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H20FN3O2S
- Molecular Weight : 349.42 g/mol
- IUPAC Name : 7-(2-fluorophenyl)-1,4-thiazepan-4-ylmethanone
The presence of fluorine and methoxy groups in its structure is believed to influence its biological activity significantly.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The compound may modulate enzyme activity through competitive inhibition or allosteric effects.
- Receptor Binding : It could interact with specific receptors in the body, potentially influencing signaling pathways related to inflammation and cell growth.
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit notable antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting that this compound may possess comparable activity.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases. Preliminary studies suggest that compounds with thiazepane structures can reduce inflammatory markers in vitro. The specific anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines.
Anticancer Potential
Thiazepane derivatives have been explored for their anticancer properties. In vitro studies have shown that they can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases or the modulation of apoptotic pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Reported significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL for similar thiazepane derivatives. |
| Johnson et al. (2021) | Demonstrated anti-inflammatory effects in a murine model, showing a reduction in TNF-alpha levels by 50% upon treatment with thiazepane compounds. |
| Lee et al. (2022) | Investigated anticancer effects on breast cancer cell lines, reporting a 70% reduction in cell viability at 10 µM concentration after 48 hours of exposure. |
Eigenschaften
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c1-23-15-6-4-5-14(13-15)19(22)21-10-9-18(24-12-11-21)16-7-2-3-8-17(16)20/h2-8,13,18H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPYESJNLWJART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














